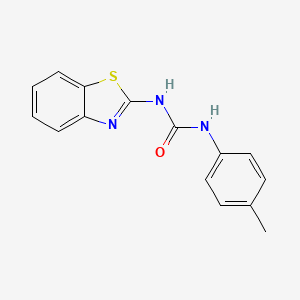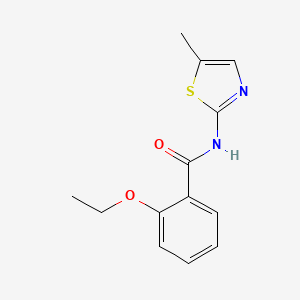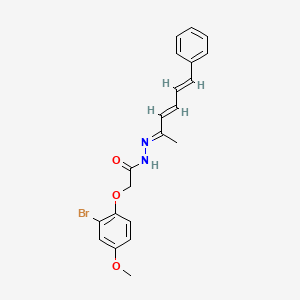![molecular formula C13H13FN2O4S2 B5749716 N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5749716.png)
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, commonly known as F4-MSA, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in several types of cancer.
科学的研究の応用
F4-MSA has been extensively studied for its potential applications in scientific research, particularly in cancer research. It has been shown to be a potent inhibitor of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide, which is overexpressed in several types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. F4-MSA has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
作用機序
F4-MSA inhibits N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to an increase in the acidity of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. F4-MSA has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
F4-MSA has been shown to have several biochemical and physiological effects, including the inhibition of N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide activity, the induction of apoptosis in cancer cells, and the enhancement of the efficacy of chemotherapy and radiation therapy. It has also been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
F4-MSA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity in normal cells and tissues. However, it also has some limitations, including its poor solubility in aqueous solutions and its instability in acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions.
将来の方向性
There are several future directions for the research and development of F4-MSA, including the optimization of its synthesis method, the development of more potent and selective N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide inhibitors, and the evaluation of its efficacy in combination with other cancer therapies. F4-MSA also has potential applications in other diseases, such as glaucoma and epilepsy, which warrant further investigation.
合成法
F4-MSA can be synthesized using a series of chemical reactions that involve the reaction of 4-fluoroaniline with chlorosulfonic acid, followed by the reaction of the resulting sulfonic acid with methylsulfonyl chloride and sodium hydroxide. The final product is obtained by treating the resulting sulfonamide with sodium hydroxide. The synthesis method has been optimized to yield high purity and high yield of F4-MSA.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O4S2/c1-21(17,18)15-11-6-8-13(9-7-11)22(19,20)16-12-4-2-10(14)3-5-12/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHCAIGJBKKIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
![N-(4-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5749667.png)
![3-[(2,6-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5749677.png)
![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5749685.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)
![4-[(3-hydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5749701.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)
![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5749731.png)
